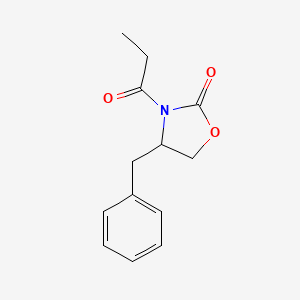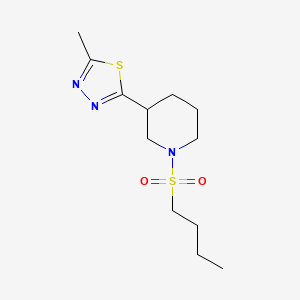![molecular formula C22H18ClN3O2 B2706643 2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol CAS No. 896619-39-9](/img/structure/B2706643.png)
2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antioxidant Activities : A study described the synthesis of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activities. These compounds were evaluated for their potential in inhibiting microbial growth and scavenging free radicals, indicating their significance in developing new therapeutic agents (Flefel et al., 2018).
Anticancer Potential : Research on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines showed promising antimicrobial, anti-inflammatory, and antioxidant activities. One compound, in particular, demonstrated high antimicrobial activity against S. aureus, along with notable anti-inflammatory and antioxidant properties, suggesting potential applications in cancer therapy (Mandzyuk et al., 2020).
Molecular Docking and In Silico Studies
- Molecular Docking for Target Proteins : The molecular docking studies of newly synthesized compounds towards GlcN-6-P synthase as the target protein revealed moderate to good binding energies. This suggests their potential role in enzyme inhibition, which could be pivotal in designing drugs for diseases where such enzymes are key targets (Flefel et al., 2018).
Antimicrobial Activity
- New Thiazole and Pyrazole Derivatives : A study focused on synthesizing new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety showed significant antimicrobial activities. These findings underline the importance of heterocyclic compounds in developing new antimicrobial agents, which could address the increasing concern of antibiotic resistance (Gouda et al., 2010).
properties
IUPAC Name |
2-(9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-13-4-6-20(27)16(9-13)18-11-19-17-10-15(23)5-7-21(17)28-22(26(19)25-18)14-3-2-8-24-12-14/h2-10,12,19,22,27H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEHNIYCICPPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2706562.png)

![2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2706565.png)
![N,N-diethyl-4-[(2,4,6-trimethoxyphenyl)methyl]aniline](/img/structure/B2706567.png)
![N-[(1-Methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2706569.png)
![6-(4-fluorophenyl)-N-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2706571.png)


![methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706580.png)
![Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2706581.png)
![2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride](/img/structure/B2706582.png)
